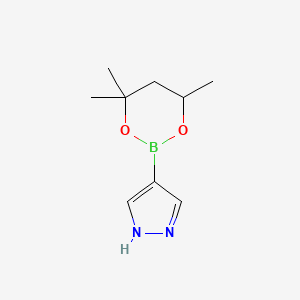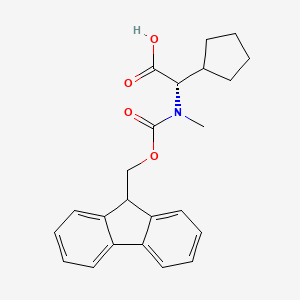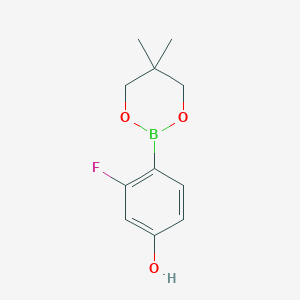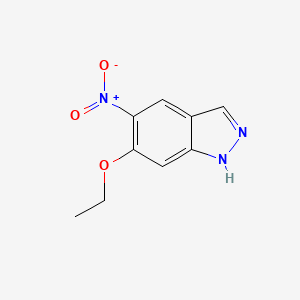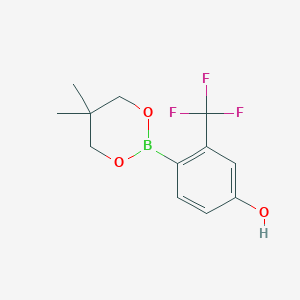
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-naphthol, commonly referred to as 4-TMBN, is a synthetic organic compound with a wide range of potential applications in scientific research. 4-TMBN is a type of boronic acid derivative that has been used in a variety of synthetic and biochemical applications, including the synthesis of small molecules, the study of enzyme inhibition, and the study of protein-ligand interactions. This compound has been extensively studied and is known to possess a number of unique properties that make it an attractive option for a range of scientific research applications.
科学研究应用
4-TMBN has been used in a variety of scientific research applications. It has been used in the synthesis of small molecules, the study of enzyme inhibition, and the study of protein-ligand interactions. Additionally, 4-TMBN has been used in the synthesis of a variety of boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol, which has been used in the study of enzyme inhibition and protein-ligand interactions. Furthermore, 4-TMBN has been used in the synthesis of a variety of other boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol, which has been used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-TMBN is not fully understood. However, it is believed that 4-TMBN acts as an inhibitor of enzymes and proteins by binding to the active site of the enzyme or protein. This binding is believed to be mediated by hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, 4-TMBN is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TMBN are not fully understood. However, it is believed that 4-TMBN may act as an inhibitor of enzymes and proteins, which could potentially lead to the inhibition of certain biochemical and physiological processes. Additionally, 4-TMBN has been shown to bind to the active site of enzymes and proteins, which could potentially lead to the inhibition of certain biochemical and physiological processes.
实验室实验的优点和局限性
4-TMBN has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-TMBN is its low cost and ease of synthesis, which makes it an attractive option for a range of scientific research applications. Additionally, 4-TMBN is known to possess a number of unique properties that make it an attractive option for a range of scientific research applications. However, 4-TMBN has a number of limitations, including its low solubility in aqueous solutions and its limited stability in the presence of air.
未来方向
Given the potential applications of 4-TMBN, there are a number of potential future directions for its use in scientific research. These include the development of new methods for the synthesis of 4-TMBN and its derivatives, the study of its mechanism of action, the study of its biochemical and physiological effects, and the development of new methods for its use in laboratory experiments. Additionally, 4-TMBN could be used in the synthesis of a variety of other boronic acid derivatives, which could potentially be used in the study of enzyme inhibition and protein-ligand interactions. Finally, 4-TMBN could be used in the development of new drugs and drug delivery systems.
合成方法
4-TMBN can be synthesized using a variety of methods, including nucleophilic substitution, palladium-catalyzed cross-coupling, and the N-alkylation of anilines. The most common method for the synthesis of 4-TMBN is the N-alkylation of anilines, which involves the reaction of an aniline with an alkyl halide in the presence of a base. This method is simple, efficient, and cost-effective, and allows for the synthesis of a wide range of 4-TMBN derivatives. Additionally, this method has been used to synthesize a variety of other boronic acid derivatives, including 4-TMBN-2-yl-1-naphthol.
属性
IUPAC Name |
4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-11-10-16(2,3)20-17(19-11)14-8-9-15(18)13-7-5-4-6-12(13)14/h4-9,11,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHVGDHBNIBGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC=C(C3=CC=CC=C23)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-YL)-1-naphthol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321091.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321134.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)

